molecular formula C17H21N5O B2938823 2-(1H-indol-1-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide CAS No. 2034519-99-6

2-(1H-indol-1-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide

Cat. No.: B2938823
CAS No.: 2034519-99-6
M. Wt: 311.389
InChI Key: XRARKJJIDNJVSF-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is a useful research compound. Its molecular formula is C17H21N5O and its molecular weight is 311.389. The purity is usually 95%.
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Properties

IUPAC Name

2-indol-1-yl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-13(2)15(11-22-10-8-18-20-22)19-17(23)12-21-9-7-14-5-3-4-6-16(14)21/h3-10,13,15H,11-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRARKJJIDNJVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-1-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide represents a significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4OC_{15}H_{20}N_{4}O, with a molecular weight of approximately 288.35 g/mol. The structure includes an indole moiety linked to a triazole ring, which is known for contributing to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The presence of the indole and triazole groups enhances the compound's ability to interact with microbial targets. Studies have shown that compounds containing these moieties exhibit significant antibacterial and antifungal properties.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. The triazole ring is known to play a role in modulating apoptosis pathways, which can lead to cancer cell death.
  • Anti-inflammatory Effects : Some derivatives of indole and triazole have demonstrated anti-inflammatory properties, which may be relevant in treating diseases characterized by chronic inflammation.

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits substantial antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:

Microbial StrainMIC (µg/mL)
Staphylococcus aureus3.90
E. coli5.00
Candida albicans4.50

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential was evaluated using several cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10.0
A549 (Lung Cancer)8.5
HT-29 (Colon Cancer)12.0

The compound's ability to induce apoptosis was confirmed through flow cytometry assays, indicating that it may disrupt the cell cycle at the G2/M phase.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial efficacy of various indole derivatives, including our compound. It was found that the compound effectively inhibited MRSA strains, which are notoriously resistant to conventional antibiotics .

Case Study 2: Anticancer Activity
Research conducted on the anticancer properties revealed that the compound exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

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